molecular formula C12H16Cl2N4O B1407024 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride CAS No. 1638612-90-4

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Cat. No. B1407024
CAS RN: 1638612-90-4
M. Wt: 303.18 g/mol
InChI Key: DOGNAMNSRKUQHH-UHFFFAOYSA-N
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Description

“3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1638612-90-4 . It has a molecular weight of 303.19 and its IUPAC name is 5-(piperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole dihydrochloride . The compound is in solid form .


Physical And Chemical Properties Analysis

The compound is in solid form . It has a molecular weight of 303.19 . More detailed physical and chemical properties might be available in specialized databases or literature.

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties : 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those containing piperidine, have been synthesized and exhibit strong antimicrobial activity. A detailed study of their structure and antimicrobial effects has been conducted, highlighting their potential in this area (Krolenko, Vlasov, & Zhuravel, 2016).

Chemical Stability and Reactivity

  • Boulton–Katritzky Rearrangement Study : The chemical stability of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles was explored. It was discovered that these compounds undergo the Boulton–Katritzky rearrangement at room temperature in the presence of water and HCl, producing spiropyrazoline compounds (Kayukova et al., 2018).

Anticancer Properties

  • Tubulin Inhibitor : A study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed they act as tubulin inhibitors. This class of compounds displayed significant antiproliferative activity, confirmed through biochemical assays and their effect on leukemia cell lines (Krasavin et al., 2014).

Synthesis and Structural Analysis

  • Synthesis Methods : Research into the synthesis of various 1,2,4-oxadiazole derivatives, including those with piperidine structures, offers insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Tyrkov, 2006).
  • Diverse Biological Activities : The synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides demonstrate the diverse biological activities of 1,3,4-oxadiazole compounds, highlighting their potential in pharmacological applications (Khalid et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-piperidin-4-yl-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGNAMNSRKUQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
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3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 3
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 4
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 5
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

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